molecular formula C10H14N2O2 B1523210 3-amino-N-(2-hydroxyethyl)-2-methylbenzamide CAS No. 1094686-54-0

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide

Cat. No. B1523210
M. Wt: 194.23 g/mol
InChI Key: DMHJWUQRHOBKLL-UHFFFAOYSA-N
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Description

This usually involves the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of similar benzamide derivatives involve detailed spectroscopic methods, such as 1H NMR, 13C NMR, IR, GC-MS, and X-ray analysis, to confirm their structure. These compounds, with N,O-bidentate directing groups, are potentially suitable for metal-catalyzed C–H bond functionalization reactions, highlighting their relevance in organic synthesis and material science (Hamad H. Al Mamari, Yousuf Al Lawati, 2019).

Polymer Science

  • In the field of polymer science, novel aromatic polyimides were synthesized using derivatives related to the benzamide structure, demonstrating solubility in various organic solvents and stability across a wide range of temperatures. These findings suggest applications in high-performance materials and coatings (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005).

Catalysis

Antimicrobial Studies

Antioxidant Activity

  • The electrochemical study of amino-substituted benzamide derivatives with potential antioxidant activity provides insights into their mechanisms of action and potential applications in pharmaceuticals and nutraceuticals to combat oxidative stress (I. Jovanović, Ante Miličević, Dijana Jadreško, M. Hranjec, 2020).

Molecular Structure Analysis

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves the potential applications and further studies that can be conducted on the compound.


Please consult with a chemistry professional or academic databases for specific information on “3-amino-N-(2-hydroxyethyl)-2-methylbenzamide”.


properties

IUPAC Name

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-8(3-2-4-9(7)11)10(14)12-5-6-13/h2-4,13H,5-6,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHJWUQRHOBKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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